

A Comparative Guide to Toddalolactone Metabolism Across Species

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Compound of Interest

Compound Name: Toddalolactone

Cat. No.: B1682391

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic profiles of **Toddalolactone**, a natural coumarin with demonstrated anticancer, antihypertensive, anti-inflammatory, and antifungal properties, across various species.^{[1][2]} Understanding the species-specific differences in metabolism is crucial for the selection of appropriate animal models in preclinical studies and for predicting its pharmacokinetic behavior in humans.^{[1][2][3]}

Executive Summary

In vitro studies utilizing liver microsomes from humans, monkeys, dogs, minipigs, rabbits, rats, and mice have revealed significant species-dependent variations in the metabolism of **Toddalolactone**. Monkeys exhibit the highest metabolic capacity for **Toddalolactone**, while humans show a comparatively slower metabolism. The primary metabolic pathways involve both cytochrome P450 (CYP)-mediated oxidation and UDP-glucuronosyltransferase (UGT)-mediated glucuronidation. Specifically, CYP1A1 and CYP3A5 have been identified as the major human CYP isoforms responsible for the oxidative biotransformation of **Toddalolactone**.

Data Presentation

Table 1: In Vitro Metabolic Stability of Toddalolactone in Liver Microsomes of Various Species

| Species | Half-life (T1/2) in CYP-mediated reaction (min) | Half-life (T1/2) in UGT-mediated reaction (min) |
|---------|---|---|
| Human | 673 ± 36 | 83 ± 8.2 |
| Monkey | 245 ± 19 | 66 ± 7.6 |
| Dog | 494 ± 42 | N/A |
| Minipig | 307 ± 28 | 85 ± 4.3 |
| Rabbit | 382 ± 17 | 129 ± 11.8 |
| Rat | 407 ± 31 | 124 ± 8.3 |
| Mouse | 235 ± 21 | N/A |

Data represents mean ± standard deviation. N/A: Data not provided in the source.

Table 2: In Vivo Pharmacokinetic Parameters of Toddalolactone in Rats and Mice

| Species (Administ ration Route) | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | T1/2 (h) | AUC0–t (µg/mL·h) | Bioavaila bility (%) |
|--|-----------------|-----------------|----------|-----------|---------------------|-------------------------|
| Rat (Intravenou s) | 10 | 0.42 | 0.25 | 1.05 | 0.46 | N/A |
| Mouse (Intravenou s) | 5 | N/A | N/A | 1.3 ± 1.0 | 3.04 ± 0.33 | N/A |
| Mouse (Oral) | 20 | N/A | N/A | 0.8 ± 0.6 | 2.73 ± 0.75 | 22.4 |

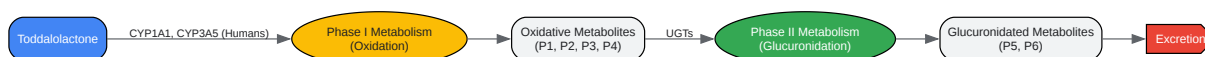
Data for rats is from an intravenous study. Data for mice includes both intravenous and oral administration. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; T1/2: Elimination half-life; AUC0–t: Area under the plasma concentration-time

curve from time zero to the last measurable concentration. N/A: Not applicable or data not available.

Metabolic Pathways

The metabolism of **Toddalolactone** proceeds through two primary phases. Phase I involves oxidation reactions catalyzed by CYP enzymes, leading to the formation of hydroxylated metabolites. Phase II consists of the conjugation of these metabolites with glucuronic acid, a process mediated by UGT enzymes, which facilitates their excretion.

Four oxidative metabolites (P1, P2, P3, and P4) and two glucuronidated metabolites (P5 and P6) have been identified in vitro. In humans, CYP1A1 and CYP3A5 are the key enzymes driving the formation of the major oxidative metabolite, P4.



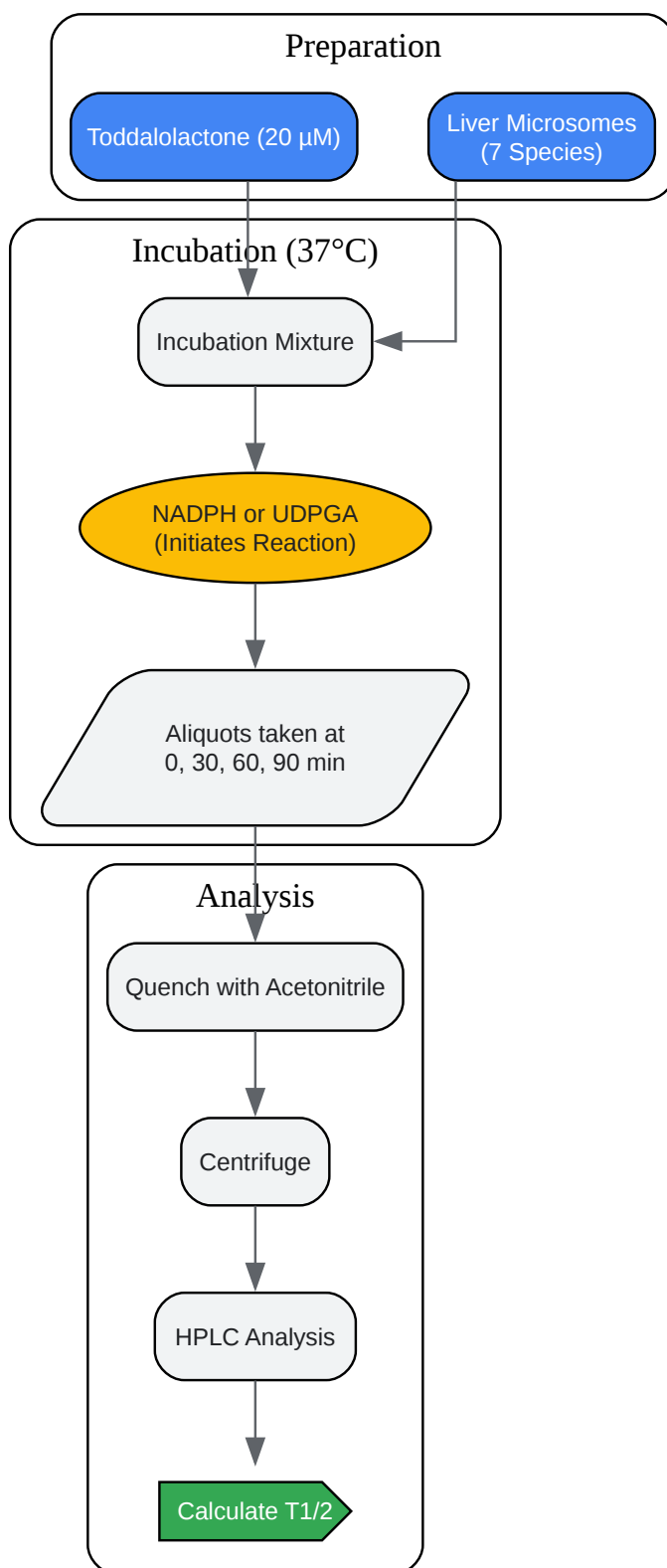
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Caption: Generalized metabolic pathway of **Toddalolactone**.

Experimental Protocols

In Vitro Metabolic Stability Assessment

The metabolic stability of **Toddalolactone** was evaluated by incubating the compound (20 μ M) with liver microsomes (from humans, rabbits, mice, rats, dogs, minipigs, and monkeys) at 37°C. The reaction was initiated by the addition of an NADPH-generating system for CYP-mediated metabolism or a UDPGA-generating system for UGT-mediated metabolism. Aliquots were collected at 0, 30, 60, and 90 minutes and quenched with acetonitrile. The concentration of the remaining **Toddalolactone** was quantified by High-Performance Liquid Chromatography (HPLC). The half-life ($T_{1/2}$) was then calculated from the rate of disappearance of the parent compound.

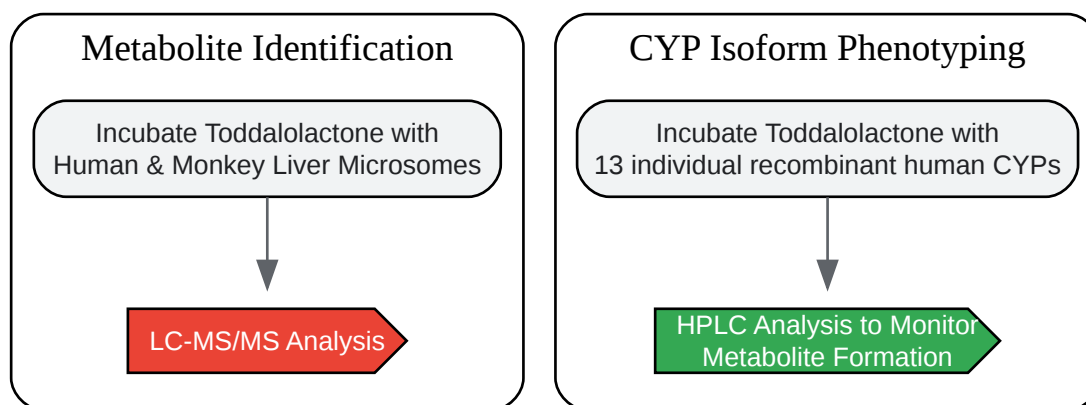


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Caption: Workflow for in vitro metabolic stability assessment.

Identification of Metabolites and Involved CYP Isoforms

Metabolites of **Toddalolactone** were identified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) after incubation with human and monkey liver microsomes. To pinpoint the specific human CYP isoforms involved, **Toddalolactone** (10 μ M) was incubated with thirteen individual recombinant human CYP isoforms (CYP1A1, CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4, CYP3A5, CYP1B1, and CYP4F2). The formation of metabolites was then monitored by HPLC.



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Caption: Workflow for metabolite and CYP isoform identification.

In Vivo Pharmacokinetic Study in Rats

Male Sprague-Dawley rats were administered a single intravenous dose of **Toddalolactone** (10 mg/kg). Blood samples were collected at specified time points (0, 0.25, 0.5, 0.75, 1, 2, 4, 6, and 8 hours) post-dosing. Plasma was separated by centrifugation, and the concentration of **Toddalolactone** was determined using a validated analytical method. Pharmacokinetic parameters were then calculated from the plasma concentration-time data.

Conclusion

The metabolic profile of **Toddalolactone** exhibits considerable variation across the species tested. Monkeys demonstrate the most rapid metabolism, while humans have the slowest rate of CYP-mediated metabolism among the species evaluated. The identification of CYP1A1 and CYP3A5 as the primary enzymes responsible for its oxidative metabolism in humans provides

a crucial foundation for predicting potential drug-drug interactions and for understanding inter-individual variability in its clearance. The in vivo pharmacokinetic data in rats and mice further contribute to a more complete understanding of its absorption, distribution, metabolism, and excretion profile. These findings are instrumental for the rational design of future preclinical and clinical investigations of **Toddalolactone**.

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